molecular formula C15H12ClF2NOS B5814875 3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide

3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide

Katalognummer B5814875
Molekulargewicht: 327.8 g/mol
InChI-Schlüssel: BKIFAHFSKYJZMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase inhibitors. It was first synthesized by Pfizer in 2003 and has been extensively studied for its potential therapeutic applications in various autoimmune diseases.

Wirkmechanismus

3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide selectively inhibits the activity of Janus kinase 3 (JAK3) and to a lesser extent, Janus kinase 1 (JAK1). JAK3 is primarily expressed in immune cells and is involved in the signaling pathways of various cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, this compound reduces the production and activity of these cytokines, thereby suppressing the immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17) in various preclinical and clinical studies. It also reduces the activation and proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. This compound has been shown to improve the clinical symptoms and reduce the disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide is its specificity for JAK3, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, this compound has been shown to increase the risk of infections, particularly viral infections such as herpes zoster and cytomegalovirus. It also has the potential to cause lymphopenia, anemia, and liver toxicity.

Zukünftige Richtungen

There are several future directions for the research and development of 3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide. One of the areas of interest is the potential use of this compound in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK3 inhibitors that have a better safety profile. Finally, there is a need for further studies to understand the long-term safety and efficacy of this compound in different patient populations.

Synthesemethoden

The synthesis of 3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide involves the reaction of 3,4-difluoroaniline with 4-chlorothiophenol in the presence of potassium carbonate and N,N-dimethylformamide. The resulting intermediate is then reacted with 3-chloropropanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product.

Wissenschaftliche Forschungsanwendungen

3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors that play a crucial role in the development and progression of autoimmune diseases.

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(3,4-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NOS/c16-10-1-4-12(5-2-10)21-8-7-15(20)19-11-3-6-13(17)14(18)9-11/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIFAHFSKYJZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)NC2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.